molecular formula C16H23NO B5640176 4-benzyl-1-isobutyrylpiperidine

4-benzyl-1-isobutyrylpiperidine

Cat. No. B5640176
M. Wt: 245.36 g/mol
InChI Key: VACPZZBFCLJGKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-benzyl-1-isobutyrylpiperidine involves various methodologies tailored to introduce specific functionalities and structural frameworks conducive to pharmacological interests. The synthesis of 1-benzyl-4-(chloromethyl)piperidine, as a building block, showcases the potential of such compounds to be modified into pharmaceuticals through reactions with purines, leading to N-benzylpiperidine and N-benzylpyrrolidine derivatives (Rodríguez-Franco & Fernández-Bachiller, 2002). Another synthetic approach involves the [3+2] cycloaddition to design conformationally restricted analogues of 4-trifluoromethylpiperidine, indicating the versatility in synthesizing piperidine derivatives with significant structural diversity (Artamonov et al., 2012).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives is critical in determining their chemical and physical properties. X-ray crystallography studies on 1-benzyl-1-ethyl-4-phenylpiperidinium chloride reveal that N-benzylation of piperidines typically occurs through preferential equatorial attack, providing insights into the stereochemical outcomes of such reactions (Carruthers et al., 1973).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, enabling their transformation into compounds with desired pharmacological properties. For instance, palladium-catalyzed cross-coupling reactions facilitate the generation of 3,4-unsaturated 4-arylpiperidines from 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, illustrating the chemical versatility of these structures (Morrill & Mani, 2007).

Physical Properties Analysis

The synthesis and study of 4-(ω-Arcyloybutoxy)benzoic acid derivatives highlight the importance of physical properties analysis, such as phase behavior and mesophase texture, in developing compounds with potential liquid crystalline applications (Li-jun Qi, 2008).

Chemical Properties Analysis

The reactivities and chemical properties of piperidine derivatives are influenced by their molecular structure. The synthesis and functionalization of 4-substituted 3,3-difluoropiperidines, for example, provide a foundation for generating fluorinated gamma-amino acids, showcasing the compound's utility in medicinal chemistry due to their distinct chemical behaviors (Surmont et al., 2010).

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPZZBFCLJGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227984
Record name AI3-37157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Methyl-1-oxopropyl)-4-(phenylmethyl)piperidine

CAS RN

77251-48-0
Record name AI3-37157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077251480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI3-37157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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